

1-Ethynyl-4-nitrobenzene: A Technical Guide to its Electronic and Optical Properties

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Compound of Interest

Compound Name: 1-Ethynyl-4-nitrobenzene

Cat. No.: B013769

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Introduction

1-Ethynyl-4-nitrobenzene is a versatile organic compound characterized by the presence of both a terminal alkyne group and a nitro-substituted aromatic ring.^{[1][2]} This unique bifunctionality makes it a valuable building block in various fields, including organic synthesis, materials science, and medicinal chemistry.^{[1][2]} Its rigid structure and the distinct electronic nature of its substituents give rise to interesting optical and electronic properties, making it a subject of considerable research interest. This technical guide provides an in-depth overview of the electronic and optical properties of **1-ethynyl-4-nitrobenzene**, including key data, experimental protocols, and relevant applications for the scientific community.

Physicochemical Properties

1-Ethynyl-4-nitrobenzene is a pale yellow solid at room temperature.^{[2][3]} A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference
CAS Number	937-31-5	[4][5]
Molecular Formula	C ₈ H ₅ NO ₂	[1][4]
Molecular Weight	147.13 g/mol	[1][5]
Melting Point	148-151 °C	[6][7][8]
Appearance	Pale yellow solid	[2][3]
Purity	>98.0% (by GC)	[3]

Electronic and Optical Properties

The electronic properties of **1-ethynyl-4-nitrobenzene** are dominated by the interplay between the electron-donating character of the ethynyl group and the strong electron-withdrawing nature of the nitro group, in conjugation with the benzene ring.[1] This intramolecular charge transfer character significantly influences its optical and electrochemical behavior.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental techniques for the structural elucidation of **1-ethynyl-4-nitrobenzene**. The predicted chemical shifts in CDCl₃ are summarized in Table 2.[1][8]

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
^1H (Aromatic, ortho to $-\text{NO}_2$)	8.19	Doublet	8.4
^1H (Aromatic, meta to $-\text{NO}_2$)	7.64	Doublet	8.7
^1H (Alkyne, $-\text{C}\equiv\text{H}$)	3.36	Singlet	N/A
^{13}C (Aromatic, C- NO_2)	~147	-	-
^{13}C (Aromatic)	122-142	-	-
^{13}C (Alkyne)	80-100	-	-

Infrared (IR) Spectroscopy: The IR spectrum of **1-ethynyl-4-nitrobenzene** shows characteristic absorption bands corresponding to its functional groups. Data is available from the NIST/EPA Gas-Phase Infrared Database.[\[9\]](#)

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.[\[1\]](#)

UV-Visible (UV-Vis) Spectroscopy: **1-Ethynyl-4-nitrobenzene** exhibits strong absorption in the UV region due to $\pi \rightarrow \pi^*$ electronic transitions within its extended conjugated system.[\[1\]](#) The para-substitution of the electron-withdrawing nitro group and the π -donating ethynyl group leads to significant electronic delocalization and a lowering of the HOMO-LUMO energy gap.[\[1\]](#)

Solvent	λ_{max} (nm)
Not Specified	In the ultraviolet region

Note: While a source indicates the availability of this data, the specific solvent and λ_{max} value were not explicitly provided in the accessible text.

Electrochemical Properties

The electrochemical behavior of **1-ethynyl-4-nitrobenzene** is primarily dictated by the reduction of the nitro group. Cyclic voltammetry studies on nitrobenzene and its derivatives show that they undergo irreversible reduction, typically involving a four-electron, four-proton process to form the corresponding hydroxylamine derivative.^[10] The reduction potential is influenced by the presence of other substituents on the aromatic ring.^[10] For para-substituted nitrobenzenes, electron-withdrawing groups make the reduction easier (less negative potential).^[10]

While specific redox potential values for **1-ethynyl-4-nitrobenzene** were not found in the search results, the general behavior of similar compounds suggests that the nitro group will be the primary site of electrochemical reduction.

Computational Data

Density Functional Theory (DFT) calculations have been employed to investigate the geometry and electronic characteristics of **1-ethynyl-4-nitrobenzene**.^[1] These studies provide insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for understanding its electronic transitions and reactivity.^[1]

Experimental Protocols

Synthesis of 1-Ethynyl-4-nitrobenzene

A common method for the synthesis of **1-ethynyl-4-nitrobenzene** involves the desilylation of a protected precursor, trimethyl((4-nitrophenyl)ethynyl)silane.^[11]

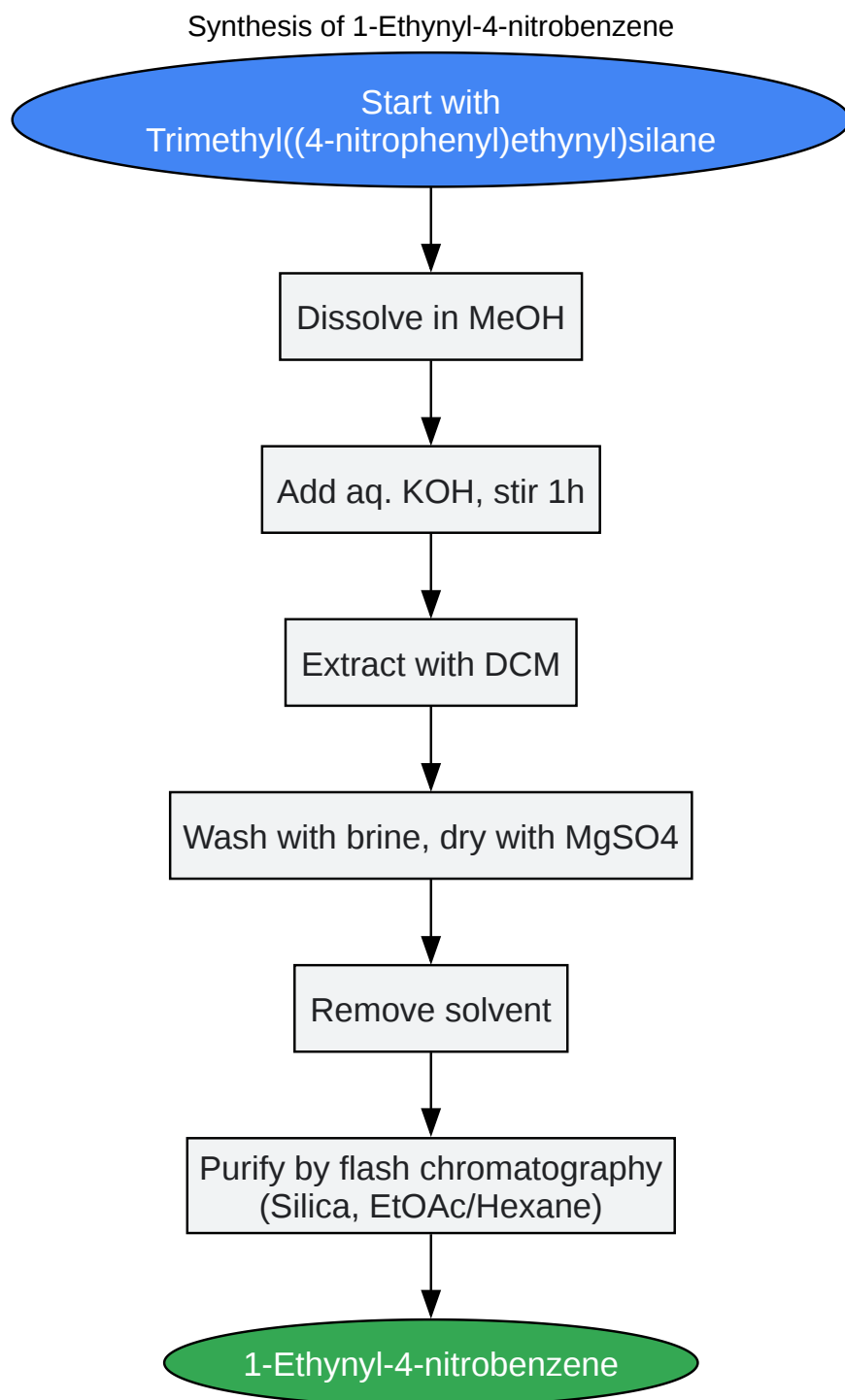
Materials:

- Trimethyl((4-nitrophenyl)ethynyl)silane
- Methanol (MeOH)
- Potassium hydroxide (KOH)
- Dichloromethane (DCM)
- Brine

- Magnesium sulfate (MgSO_4)
- Silica gel
- Ethyl acetate (EtOAc)
- Hexane

Procedure:

- Dissolve trimethyl((4-nitrophenyl)ethynyl)silane in methanol.
- Add an aqueous solution of potassium hydroxide and stir at room temperature for 1 hour.
- Extract the crude product with dichloromethane.
- Wash the organic layer with brine and dry over magnesium sulfate.
- Remove the solvent under reduced pressure.
- Purify the residue by silica gel flash chromatography using a mixture of ethyl acetate and hexane as the eluent.



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Caption: Synthetic workflow for **1-Ethynyl-4-nitrobenzene**.

UV-Visible Spectroscopy

Objective: To determine the absorption spectrum and the wavelength of maximum absorbance (λ_{max}) of **1-ethynyl-4-nitrobenzene**.

Materials:

- **1-Ethynyl-4-nitrobenzene**
- Spectroscopic grade solvent (e.g., ethanol, cyclohexane)
- UV-Vis spectrophotometer
- Quartz cuvettes

Procedure:

- Prepare a dilute solution of **1-ethynyl-4-nitrobenzene** in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_{max} .
- Fill a quartz cuvette with the pure solvent to be used as a blank.
- Place the blank cuvette in the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 200-400 nm).
- Replace the blank cuvette with the cuvette containing the sample solution.
- Record the absorption spectrum of the sample.
- Identify the wavelength of maximum absorbance (λ_{max}) from the spectrum.

Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum of **1-ethynyl-4-nitrobenzene**.

Materials:

- **1-Ethynyl-4-nitrobenzene**

- Spectroscopic grade solvent
- Fluorometer
- Quartz cuvettes

Procedure:

- Prepare a dilute solution of the compound in a suitable solvent. The concentration should be low enough to avoid inner filter effects.
- Fill a quartz cuvette with the sample solution.
- Place the cuvette in the fluorometer.
- Set the excitation wavelength (typically at or near the λ_{max} from the UV-Vis spectrum).
- Scan the emission wavelengths to record the fluorescence spectrum.

Cyclic Voltammetry

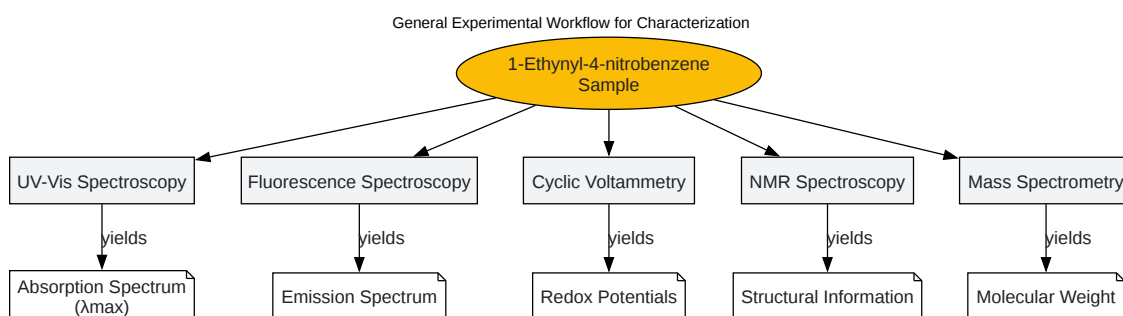
Objective: To investigate the electrochemical reduction of **1-ethynyl-4-nitrobenzene**.

Materials:

- **1-Ethynyl-4-nitrobenzene**
- Anhydrous solvent (e.g., acetonitrile, dimethylformamide)
- Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆)
- Potentiostat
- Three-electrode cell (working electrode, reference electrode, counter electrode)
- Inert gas (e.g., argon, nitrogen)

Procedure:

- Prepare a solution of **1-ethynyl-4-nitrobenzene** and the supporting electrolyte in the chosen solvent.
- Assemble the three-electrode cell and add the solution.
- Deoxygenate the solution by bubbling with an inert gas for at least 15 minutes.
- Connect the electrodes to the potentiostat.
- Set the potential window and scan rate.
- Record the cyclic voltammogram.



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Caption: Characterization workflow for **1-Ethynyl-4-nitrobenzene**.

Applications in Research and Development

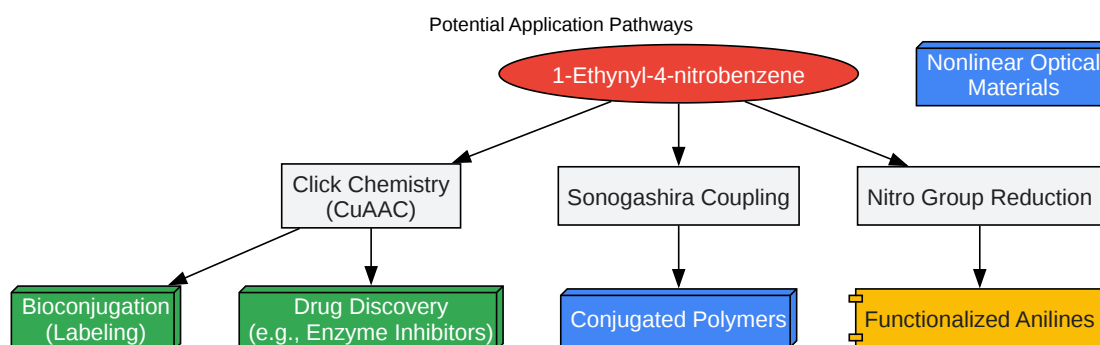
1-Ethynyl-4-nitrobenzene is a key intermediate in the synthesis of a wide range of more complex organic molecules.^[1] Its ethynyl group readily participates in reactions such as Sonogashira couplings and "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), which are powerful tools for constructing elaborate molecular architectures.^[1] The nitro group can be easily reduced to an amine, providing a handle for further functionalization.^[1]

Materials Science

The unique electronic and structural features of **1-ethynyl-4-nitrobenzene** make it a promising candidate for the development of novel materials with tailored optical and electronic properties.^{[1][2]} It has been explored as a component in the synthesis of nonlinear optical materials and molecular wires.^[1]

Drug Development

While direct biological activity of **1-ethynyl-4-nitrobenzene** is not extensively documented, its derivatives are of significant interest in medicinal chemistry.^[1] The ethynyl group allows for its incorporation into larger molecules through click chemistry, a widely used strategy in drug discovery and bioconjugation for labeling and modifying biomolecules.^[2] For instance, derivatives of **1-ethynyl-4-nitrobenzene** have been synthesized and evaluated as potential enzyme inhibitors.^[1] The nitroaromatic moiety itself is a known pharmacophore in certain classes of drugs, although its potential for toxicity must be carefully considered.^[12] A study on 1,2,3-triazole derivatives of **1-ethynyl-4-nitrobenzene** has shown their potential as antitrypanosomal agents.^[12]



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Caption: Application pathways of **1-Ethynyl-4-nitrobenzene**.

Conclusion

1-Ethynyl-4-nitrobenzene is a molecule of significant interest due to its versatile chemical reactivity and its intriguing electronic and optical properties. Its utility as a synthetic precursor in materials science and medicinal chemistry is well-established. This guide has provided a comprehensive overview of its key characteristics, along with standardized protocols for its synthesis and characterization. Further research into its specific photophysical properties and the biological activities of its derivatives will undoubtedly continue to expand its applications in science and technology.

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